(S)-1,1,1,4,4,4-hexafluoro-2-butylamine
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, its stability under various conditions, and the products it forms during reactions .Physical And Chemical Properties Analysis
Physical properties can include melting point, boiling point, density, and solubility. Chemical properties can include acidity/basicity, redox potential, and reactivity with other substances .Scientific Research Applications
Material Synthesis and Molecular Structure
(S)-1,1,1,4,4,4-Hexafluoro-2-butylamine and related compounds have been a focal point in studies aimed at understanding and synthesizing new materials. For instance, the reaction of 2,4-difluoronitrobenzene with different amines, including butylamine, leads to the formation of complex crystalline structures, emphasizing the potential of these compounds in forming novel materials with unique structural motifs (Plater & Harrison, 2015).
Chemical Reactions and Properties
The compound's interactions and reactions with other substances provide insights into its chemical properties and potential applications. For example, a study on the reaction of 1,1,2-trifluoro-2-hexafluoro-2′-(heptafluoropropoxy)-propoxyethylene with various amines, including butylamine, reveals the formation of different products based on the solvent used, illustrating the compound's reactivity and versatility in chemical synthesis (Furin et al., 2000).
Environmental and Industrial Applications
(S)-1,1,1,4,4,4-Hexafluoro-2-butylamine and its derivatives show promise in environmental and industrial applications. For instance, Hexafluoro-2-butyne, a related compound, is highlighted as a potential eco-friendly alternative in various applications, such as plasma, refrigerants, and electrical insulation, due to its desirable properties and lower global warming potential (Hu et al., 2022).
Catalysis and Material Processing
The compound's role in catalysis and material processing is another area of interest. A study on the interface synthesis of MnO2 materials using n-, i-, and t-butylamine precursors demonstrates the influence of the compound's structure and morphology on the polarity and steric hindrance of the precursor, impacting its catalytic abilities and material properties (Wu et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-1,1,1,4,4,4-hexafluorobutan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F6N/c5-3(6,7)1-2(11)4(8,9)10/h2H,1,11H2/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULOIVMIPNLDLQ-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(F)(F)F)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,1,1,4,4,4-hexafluoro-2-butylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.